Cas no 898776-85-7 (3,4-Dichloro-4'-pyrrolidinomethyl benzophenone)

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone is a specialized benzophenone derivative featuring dichloro substitutions at the 3- and 4-positions and a pyrrolidinomethyl group at the 4'-position. This structural configuration enhances its utility as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The dichloro substitutions contribute to increased reactivity and selectivity in cross-coupling reactions, while the pyrrolidinomethyl moiety offers improved solubility and functionalization potential. Its well-defined chemical properties make it suitable for applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its reactivity, ensuring consistent performance in synthetic workflows.
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone structure
898776-85-7 structure
Product Name:3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
CAS No:898776-85-7
MF:C18H17Cl2NO
MW:334.239682912827
MDL:MFCD03841537
CID:869386
PubChem ID:24724368
Update Time:2025-05-21

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone Chemical and Physical Properties

Names and Identifiers

    • (3,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
    • 3,4-DICHLORO-4'-PYRROLIDINOMETHYL BENZOPHENONE
    • 3,4-DICHLORO-4'-PYRROLIDIN-1-YLMETHYLBENZOPHENONE
    • 898776-85-7
    • AKOS016019838
    • MFCD03841537
    • (3,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
    • DTXSID00642767
    • 3,4-dichloro-4'-pyrrolidinomethylbenzophenone
    • 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
    • MDL: MFCD03841537
    • Inchi: 1S/C18H17Cl2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
    • InChI Key: NDQJXLNZTMBMRX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C1C=CC(=CC=1)CN1CCCC1)=O)Cl

Computed Properties

  • Exact Mass: 333.06900
  • Monoisotopic Mass: 333.0687196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 4.75810

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3,4-Dichloro-4'-pyrrolidinomethyl benzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:898776-85-7)3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Order Number:A1189508
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:10
Price ($):393.0
Email:sales@amadischem.com

Additional information on 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone

Introduction to 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-85-7) in Modern Chemical Research

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone, identified by the chemical registration number 898776-85-7, is a compound of significant interest in the field of pharmaceutical and agrochemical research. This molecule, characterized by its dichloro-substituted benzophenone core and a pyrrolidinomethyl side chain, has garnered attention due to its versatile structural features and potential applications in synthetic chemistry and drug development.

The structural motif of 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone combines the electron-withdrawing properties of chlorine atoms with the nucleophilic capability of the pyrrolidinomethyl group. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds. The benzophenone core is well-known for its role in various photophysical processes, including fluorescence and photoinduced electron transfer, which are increasingly exploited in medicinal chemistry for designing photoactivatable drugs.

In recent years, there has been a growing interest in molecules that can undergo photoreversible modifications, enabling dynamic control over biological processes. The 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone scaffold is particularly relevant in this context, as it can be functionalized to produce photoswitchable probes and therapeutics. For instance, derivatives of this compound have been investigated for their potential use in optogenetics, where light-induced conformational changes can modulate protein function and cellular behavior.

One of the most compelling applications of 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone lies in its role as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the pyrrolidinomethyl group with specific pharmacophores, researchers have synthesized novel kinase inhibitors that exhibit high selectivity and potency. The dichloro substituents on the benzophenone ring further enhance the compound's reactivity, allowing for diverse chemical modifications that can fine-tune its biological activity.

The synthesis of 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone typically involves multi-step organic transformations, starting from commercially available aromatic precursors. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the pyrrolidinomethyl moiety efficiently. These methods not only improve yield but also reduce the environmental impact of the synthesis process. The growing emphasis on green chemistry has spurred innovation in synthetic methodologies, making compounds like 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone more sustainable to produce.

From a computational chemistry perspective, 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone serves as an excellent model system for studying molecular interactions. Its well-defined structure allows researchers to perform detailed quantum mechanical calculations to predict its behavior in biological systems. These computational studies have provided insights into how the compound interacts with target proteins and how its photophysical properties can be harnessed for therapeutic applications. Such computational approaches are increasingly integral to drug discovery pipelines, complementing experimental efforts and accelerating the development of new drugs.

The pharmacological potential of 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone has also been explored in the context of neurodegenerative diseases. The ability to photoactivate or photoinactivate this compound with high spatial and temporal precision makes it a promising candidate for treating conditions such as Alzheimer's disease or Parkinson's disease. By developing light-responsive derivatives of this scaffold, researchers aim to create therapeutic agents that can selectively modulate neural activity without systemic side effects.

In conclusion,3,4-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-85-7) represents a fascinating compound with broad applications across multiple domains of chemical research. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules, while its photophysical properties open up new avenues for developing innovative therapeutic strategies. As research continues to uncover new applications for this compound,3,4-Dichloro-4'-pyrrolidinomethyl benzophenone is poised to remain at the forefront of pharmaceutical and agrochemical innovation.

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Amadis Chemical Company Limited
(CAS:898776-85-7)3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
A1189508
Purity:99%
Quantity:1g
Price ($):393.0
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